molecular formula C18H35N3O3 B12319727 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide

6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide

Cat. No.: B12319727
M. Wt: 341.5 g/mol
InChI Key: HKJOYARIOKGODS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide typically involves multi-step organic reactions. One common approach is the stepwise addition of hexylamine derivatives to a hexanamide backbone, followed by oxidation and amination reactions to introduce the keto and amino functionalities .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent modifications with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

6-amino-N-[6-oxo-6-(6-oxohexylamino)hexyl]hexanamide

InChI

InChI=1S/C18H35N3O3/c19-13-7-3-5-11-17(23)21-15-9-4-6-12-18(24)20-14-8-1-2-10-16-22/h16H,1-15,19H2,(H,20,24)(H,21,23)

InChI Key

HKJOYARIOKGODS-UHFFFAOYSA-N

Canonical SMILES

C(CCC=O)CCNC(=O)CCCCCNC(=O)CCCCCN

Origin of Product

United States

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